molecular formula C9H8Cl2O B8652180 1-(3,5-Dichloro-phenyl)-prop-2-en-1-ol

1-(3,5-Dichloro-phenyl)-prop-2-en-1-ol

Cat. No.: B8652180
M. Wt: 203.06 g/mol
InChI Key: UWXPAEWRRJJCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichloro-phenyl)-prop-2-en-1-ol is a chiral secondary alcohol of interest in synthetic and medicinal chemistry research. Its structure, featuring an electron-withdrawing dichlorophenyl group and an allylic alcohol moiety, makes it a versatile building block for synthesizing more complex molecules. Researchers value this compound as a potential intermediate in exploring pharmacologically active structures. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8Cl2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9,12H,1H2

InChI Key

UWXPAEWRRJJCOV-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=CC(=C1)Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-withdrawing vs. Electron-donating Groups: Chlorine (Cl) and trifluoromethyl (CF₃) groups are electron-withdrawing, while methyl (CH₃) groups are electron-donating. This difference influences the acidity of the hydroxyl group. For example, the Cl and CF₃ substituents increase acidity compared to CH₃, as seen in the lower pKa values of analogous chlorophenols . Molecular Weight: The trifluoromethyl-substituted compound has the highest molecular weight (310.22 g/mol) due to fluorine’s atomic mass, followed by the dichloro derivative (202.0 g/mol) and the dimethyl analog (178.27 g/mol) .

In contrast, the 2-methylpropan-1-ol chains in the analogs lack conjugation, making them less reactive toward oxidation or polymerization .

Physical Properties: Melting Point: The trifluoromethyl-substituted compound melts at 51–53°C, a property influenced by strong intermolecular forces (e.g., dipole-dipole interactions from CF₃ groups). The dichloro analog likely has a higher melting point than the dimethyl derivative due to stronger polar interactions . Solubility: Chlorinated and trifluoromethylated compounds are typically less soluble in non-polar solvents compared to methyl-substituted analogs.

Research Findings and Implications

  • Biological and Industrial Applications :

    • Chlorinated aromatic alcohols are often explored as intermediates in agrochemicals or pharmaceuticals due to their stability and bioavailability. The dimethyl analog in is marketed with ≥95% purity, suggesting industrial relevance .
    • Trifluoromethylated alcohols () are valuable in materials science for their thermal and chemical resistance .
  • Knowledge Gaps: Experimental data for the target compound (e.g., melting point, solubility, and spectroscopic profiles) are absent in the provided sources. Further studies could focus on synthesizing and characterizing this compound to validate predicted properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,5-Dichloro-phenyl)-prop-2-en-1-ol, and what experimental conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting a ketone (e.g., acetylthiophene) with 3,5-dichlorobenzaldehyde in ethanol under basic conditions (e.g., 40% KOH). The mixture is stirred overnight, cooled, acidified, and purified via recrystallization. Key parameters include stoichiometric ratios (1:1 aldehyde:ketone), reaction time (>12 hours), and controlled pH during workup to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Resolve crystal packing and stereochemistry. For example, space group Pc21b (unit cell: a=3.9247 Å, b=11.549 Å, c=28.111 Å) and refinement using SHELXL (R1 < 0.062) .
  • NMR/IR spectroscopy : Confirm functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹) and aromatic/alkene proton environments (δ 6.8–7.5 ppm for dichlorophenyl protons) .

Q. How can researchers identify and quantify common synthetic impurities?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) to separate byproducts like unreacted aldehydes or dimerization products. Compare retention times to reference standards (e.g., European Pharmacopoeia guidelines for related chlorinated compounds). Mass spectrometry (LC-MS) further confirms impurity structures via molecular ion peaks .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

  • Methodological Answer :

  • Employ SHELX programs (e.g., SHELXL) for high-resolution refinement, using data and full-matrix least-squares minimization .
  • Check for twinning (e.g., inversion twinning in ) using PLATON or ROTAX. Apply absorption corrections (e.g., ψ-scans via SADABS) to mitigate data artifacts .
  • Validate against computational models (DFT-optimized geometries) to identify outliers in bond angles or torsional strains .

Q. What strategies address stereochemical ambiguities in enol intermediates during synthesis?

  • Methodological Answer :

  • Use NOESY NMR to determine spatial proximity of protons (e.g., E/Z isomerism in the propenol chain).
  • Chiral chromatography (e.g., Chiralpak IA column) resolves enantiomers if asymmetric centers form during synthesis.
  • Compare experimental XRD data (e.g., dihedral angles between phenyl and thiophene rings: 13.2° in ) to computational predictions .

Q. How should researchers reconcile discrepancies between computational (DFT) and experimental (XRD) bond parameters?

  • Methodological Answer :

  • Step 1 : Optimize the molecular geometry using DFT (B3LYP/6-311+G(d,p)) and compare bond lengths/angles to XRD data (e.g., C-Cl bond: 1.74 Å vs. 1.72 Å).
  • Step 2 : Adjust basis sets or solvent models (e.g., PCM for ethanol) to improve agreement.
  • Step 3 : Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., Cl⋯H contacts) that may distort XRD results .

Q. What methodological frameworks guide the design of bioactive derivatives (e.g., antimicrobial or anticancer agents)?

  • Methodological Answer :

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance electrophilicity.
  • SAR studies : Test derivatives (e.g., halogen substitutions) against target enzymes (e.g., cytochrome P450) via enzyme inhibition assays.
  • Docking simulations : Use AutoDock Vina to predict binding affinities to protein active sites (e.g., EGFR kinase) .

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